H-Ala-Arg-OH

Übersicht

Beschreibung

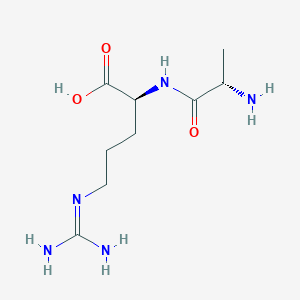

H-Ala-Arg-OH is a dipeptide composed of alanine (Ala) and arginine (Arg) linked via an amide bond. For instance, peptides like H-Arg-Tyr-OH () and H-Ala-His-OH () share similar backbone structures, differing only in their amino acid residues. Arginine’s guanidinium group confers cationic properties, suggesting this compound may exhibit solubility in polar solvents and interactions with negatively charged biomolecules .

Vorbereitungsmethoden

Chemical Properties and Synthetic Challenges of H-Ala-Arg-OH

This compound (C₉H₁₉N₅O₃, molecular weight 245.28 g/mol) is characterized by a labile guanidino group in the arginine residue, which readily undergoes undesired side reactions during synthesis . The primary challenges include:

-

Guanidino Group Reactivity : The basicity of the guanidino group (pKa ~12.5) necessitates protection to prevent nucleophilic side reactions during peptide bond formation.

-

Solubility Constraints : The dipeptide’s polar nature requires solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for intermediate steps, complicating purification .

-

Epimerization Risk : The stereochemical integrity of the alanine residue must be preserved, particularly under acidic or basic conditions.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Selection and Initial Attachment

The synthesis typically employs Fmoc- or Boc-protected arginine anchored to a polystyrene-based resin. Wang resin, functionalized with hydroxymethylphenoxy groups, is preferred for its stability under acidic cleavage conditions .

Sequential Amino Acid Coupling

Coupling reactions utilize carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activated by hydroxybenzotriazole (HOBt) . For example:

-

Alanine Incorporation : Fmoc-Ala-OH (1.2 eq) is coupled to resin-bound arginine using DCC (1.0 eq) and HOBt (1.0 eq) in DMF at 0–5°C for 2 hours .

-

Deprotection : Fmoc removal is achieved with 20% piperidine in DMF, monitored by UV spectroscopy at 301 nm.

Table 1: Representative Coupling Conditions for this compound

| Reagent | Molar Equivalents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Fmoc-Ala-OH | 1.2 | DMF | 0–5°C | 2 h |

| DCC | 1.0 | DMF | 0–5°C | 2 h |

| HOBt | 1.0 | DMF | 0–5°C | 2 h |

Solution-Phase Synthesis Strategies

Stepwise Fragment Condensation

Patented methodologies highlight the use of tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting groups for arginine’s side chain . A representative protocol involves:

-

Boc-Arg(NO₂)-OH Activation : Reacted with H-Ala-OAll (allyl ester) using DCC/HOBt in dichloromethane at –6°C, yielding Boc-Arg(NO₂)-Ala-OAll .

-

Selective Deprotection : HCl gas (20–25°C) removes the Boc group, followed by palladium-catalyzed allyl ester cleavage with morpholine and Pd(PPh₃)₄ .

Side-Chain Deprotection Optimization

The Pbf group is preferentially removed using methanesulfonic acid (MSA) in combination with trifluoroacetic acid (TFA) to suppress sulfonation by-products . Critical parameters include:

-

Acid Ratio : TFA:MSA molar ratios of 10:1–20:1 achieve >90% deprotection efficiency .

-

Reaction Time : Limited to 2 hours at 18–22°C to prevent arginine degradation .

Table 2: Deprotection Conditions for Pbf-Protected Arginine

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| TFA:MSA Ratio | 15:1–20:1 | 89–93% |

| Temperature | 18–22°C | Minimal side reactions |

| Time | 45–120 min | 88–91% |

Purification and Analytical Characterization

Chromatographic Techniques

Crude this compound is purified via reversed-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. Typical retention times range from 8.2–8.9 minutes .

Quality Control Metrics

Industrial-Scale Production Insights

Cost-Effective Solvent Systems

Large-scale syntheses replace DMF with methyl tetrahydrofuran (Me-THF), reducing environmental impact and improving safety profiles .

Azeotropic Drying Protocols

Post-deprotection residues are dried via azeotropic distillation with dioxane or ethyl acetate, achieving moisture content <0.5% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 10-Methoxycamptothecin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonderivaten führen.

Reduktion: Reduktionsreaktionen können den Lactonring verändern und die biologische Aktivität der Verbindung beeinflussen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden üblicherweise verwendet.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Biological Significance

1. Protein Interactions:

H-Ala-Arg-OH is utilized to investigate protein-protein interactions. The arginine residue in the dipeptide is known for its ability to form hydrogen bonds and ionic interactions, making it a valuable component in studying binding affinities with various receptors and proteins. Research has shown that peptides containing arginine can significantly influence the structural conformation of proteins, thereby affecting their biological functions .

2. Enzyme Activity:

The compound serves as a substrate in enzymatic assays, particularly in studies involving proteolytic enzymes. For example, its interaction with specific enzymes can reveal insights into enzyme kinetics and mechanisms of action. The presence of arginine allows for specific interactions that can enhance the catalytic efficiency of certain enzymes, making this compound a useful tool in enzymology .

3. Metabolic Pathways:

Studies have indicated that this compound plays a role in metabolic pathways involving amino acid metabolism and signaling. It has been shown to influence pathways related to nitric oxide production due to the presence of arginine, which is a precursor for nitric oxide synthase. This highlights its potential use in cardiovascular research and studies related to metabolic disorders .

Flavor Enhancement

Salt Taste Enhancer:

One notable application of this compound is its use as a salt taste enhancer in food science. The compound has been shown to enhance the perception of saltiness without increasing sodium content, making it beneficial for developing low-sodium food products. The mechanism involves the interaction of the dipeptide with taste receptors, which can amplify the salty flavor profile of food products .

Case Studies

Case Study 1: Enzyme Kinetics

In a study examining the effects of various dipeptides on enzyme kinetics, this compound was tested as a substrate for serine proteases. The results demonstrated that the dipeptide enhanced enzyme activity compared to other substrates, indicating its potential utility in designing more effective enzyme assays .

Case Study 2: Salt Taste Perception

Research conducted on the sensory properties of this compound revealed that it significantly increased the perception of saltiness in taste tests compared to control samples lacking the dipeptide. This suggests its practical application in food formulation aimed at reducing sodium intake while maintaining flavor .

Wirkmechanismus

10-Methoxycamptothecin exerts its effects primarily by inhibiting the enzyme DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the complex formed between DNA and topoisomerase I, 10-Methoxycamptothecin prevents the re-ligation of DNA strands, leading to DNA damage and subsequent apoptosis of cancer cells . This mechanism is similar to that of other camptothecin derivatives but with enhanced potency due to the methoxy group at the 10th position.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogs

H-Ala-His-OH (CAS: 3253-17-6)

- Structure : Ala-His dipeptide.

- Properties : Purity >98%, solubility in aqueous solutions, used in biochemical studies ().

- Contrast : Replacing Arg with His alters charge (His has an imidazole side chain, pKa ~6.0), reducing cationic strength compared to Arg’s guanidinium group (pKa ~12.5). This impacts metal-binding affinity and enzymatic interactions .

H-D-Arg-OH ((R)-Arginine, CAS: 157-06-2)

- Structure : D-enantiomer of arginine.

- Properties : Solubility 25 mg/mL in water, used in chiral peptide synthesis ().

- Contrast : D-Arg’s stereochemistry affects protease resistance and bioavailability compared to L-Arg in H-Ala-Arg-OH, which may influence metabolic stability in vivo .

H-Arg(NO2)-OH (CAS: 2149-70-4)

- Structure : Nitroarginine derivative.

- Properties : Molecular weight 219.20, used as a nitric oxide synthase inhibitor ().

- Contrast : The nitro group modifies arginine’s reactivity, enabling selective inhibition of enzymatic pathways, unlike unmodified this compound .

Functional Analogs

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH (CAS: 165893-48-1)

- Structure : Heptameric arginine peptide.

- Properties : Molecular weight 1111.33, used in drug delivery for cell-penetrating properties ().

- Contrast : The polyarginine sequence enhances membrane permeability via strong cationic charge, whereas this compound’s shorter sequence may limit such effects .

H-Gly-Arg-Ala-(R-β-HAla)4-Lys-OH (Compound 29a, )

- Structure: Nonapeptide with β-hydroxyalanine repeats.

- Properties : Molecular weight 1542 (FAB-MS), >99% purity via HPLC.

- Contrast : The β-hydroxyalanine backbone and Lys residue confer distinct conformational flexibility and solubility compared to this compound’s simpler structure .

Biologische Aktivität

Introduction

H-Ala-Arg-OH, also known as L-alanylaspartic acid, is a dipeptide composed of alanine and arginine. This compound has garnered attention in various fields of research due to its biological activities, particularly in the context of its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

This compound has the following structural formula:

- Molecular Weight : 116.12 g/mol

- CAS Number : 16709-12-9

- Solubility : Soluble in water, making it suitable for various biological assays.

Pharmacological Effects

- Vasoactive Properties

- Taste Enhancement

- Binding Affinity

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

- Receptor Interaction : The presence of arginine in the structure enhances its interaction with receptors involved in vascular regulation and immune responses.

- Enzymatic Activity : this compound may modulate enzymatic pathways related to inflammation and metabolism through competitive inhibition or allosteric modulation.

Case Study 1: Vasoactive Responses

In a study examining the effects of synthetic peptides on mast cell activation, this compound was found to induce significant release of histamine and other vasoactive substances from isolated rat mast cells. This suggests a potential role in allergic reactions and inflammation management .

Case Study 2: Taste Enhancement

A sensory evaluation study demonstrated that this compound significantly enhances the perception of saltiness in food products, making it a valuable additive in low-sodium formulations .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. How is H-Ala-Arg-OH synthesized and characterized in laboratory settings?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:

- Coupling : Activate Fmoc-protected amino acids (e.g., Fmoc-Ala-OH and Fmoc-Arg(Pbf)-OH) using HBTU/HOBt in DMF .

- Deprotection : Remove Fmoc groups with 20% piperidine in DMF.

- Cleavage : Use TFA/TIS/water (95:2.5:2.5) to release the peptide from the resin .

- Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and identity via ESI-MS or MALDI-TOF .

Q. What analytical techniques are most effective for verifying the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in D₂O or DMSO-d6 to resolve backbone protons and confirm dipeptide sequence .

- Circular Dichroism (CD) : Assess secondary structure in aqueous solutions (e.g., pH 7.4 buffer) .

- Mass Spectrometry : ESI-MS for exact mass validation (theoretical [M+H]+: 261.2 g/mol) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Experimental Design : Prepare buffers (pH 2–12) and incubate this compound at 37°C. Monitor degradation via HPLC at 0, 24, and 72 hours.

- Key Metrics : Track % intact peptide and identify degradation products (e.g., free Ala or Arg via ninhydrin assay) .

Advanced Research Questions

Q. What computational models predict the interaction of this compound with biomolecular targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model dipeptide binding to target proteins (e.g., arginase).

- Docking Studies : AutoDock Vina to predict binding affinities (ΔG values) and key residues (e.g., Arg’s guanidinium group) .

- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Systematic Solubility Screen : Test solubility in DMSO, water, ethanol, and acetonitrile at 25°C using gravimetric analysis.

- Control Variables : Document temperature, ionic strength, and agitation methods.

- Statistical Analysis : Apply ANOVA to compare datasets from conflicting studies and identify outliers .

Q. What experimental protocols ensure reproducibility in this compound bioactivity assays (e.g., antimicrobial studies)?

- Methodological Answer :

- Standardized Assays : Follow CLSI guidelines for MIC (minimum inhibitory concentration) testing against Gram-negative/-positive bacteria.

- Data Transparency : Report raw data (e.g., inhibition zones) and preprocessing steps (e.g., normalization) in supplementary materials .

- Interlab Validation : Collaborate with independent labs to verify results using shared SOPs .

Q. How do alternative synthesis routes (e.g., liquid-phase vs. solid-phase) impact the yield and purity of this compound?

- Methodological Answer :

- Comparative Study : Synthesize batches via SPPS and liquid-phase (Boc chemistry).

- Yield Analysis : Calculate % yield post-purification for each method.

- Purity Assessment : Use HPLC area-under-curve (AUC) to quantify impurities (e.g., deletion sequences) .

Q. Data Management and Ethical Considerations

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to this compound research data?

- Methodological Answer :

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N5O3/c1-5(10)7(15)14-6(8(16)17)3-2-4-13-9(11)12/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H4,11,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITWEMZOJNKJCH-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332213 | |

| Record name | L-Arginine, L-alanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16709-12-9 | |

| Record name | L-Arginine, L-alanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alanylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.